
2-Chloro-3,8-bis(methoxymethoxy)-10H-phenothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3,8-bis(methoxymethoxy)-10H-phenothiazine is a derivative of phenothiazine, a class of compounds known for their diverse applications in medicine, agriculture, and industry. Phenothiazine derivatives are particularly noted for their use as antipsychotic agents, antihistamines, and in the treatment of parasitic infections.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,8-bis(methoxymethoxy)-10H-phenothiazine typically involves the chlorination of 3,8-bis(methoxymethoxy)-10H-phenothiazine. This can be achieved through electrophilic aromatic substitution using chlorine gas or other chlorinating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chlorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and the concentration of reactants to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3,8-bis(methoxymethoxy)-10H-phenothiazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding phenothiazine derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiparasitic properties.
Medicine: Potential use in the development of new therapeutic agents, particularly in the treatment of psychiatric disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-3,8-bis(methoxymethoxy)-10H-phenothiazine would depend on its specific application. In medicinal chemistry, phenothiazine derivatives typically exert their effects by interacting with neurotransmitter receptors in the brain, such as dopamine and serotonin receptors. This interaction can modulate neurotransmitter activity, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpromazine: A well-known antipsychotic agent.
Thioridazine: Another antipsychotic with similar structural features.
Promethazine: An antihistamine and antiemetic.
Uniqueness
2-Chloro-3,8-bis(methoxymethoxy)-10H-phenothiazine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other phenothiazine derivatives. Its methoxymethoxy groups could influence its solubility, reactivity, and interaction with biological targets.
Propriétés
Numéro CAS |
61588-51-0 |
|---|---|
Formule moléculaire |
C16H16ClNO4S |
Poids moléculaire |
353.8 g/mol |
Nom IUPAC |
2-chloro-3,8-bis(methoxymethoxy)-10H-phenothiazine |
InChI |
InChI=1S/C16H16ClNO4S/c1-19-8-21-10-3-4-15-12(5-10)18-13-6-11(17)14(22-9-20-2)7-16(13)23-15/h3-7,18H,8-9H2,1-2H3 |
Clé InChI |
HFGNFASRAFRKER-UHFFFAOYSA-N |
SMILES canonique |
COCOC1=CC2=C(C=C1)SC3=CC(=C(C=C3N2)Cl)OCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




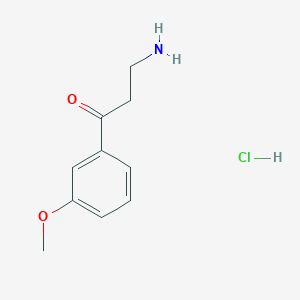
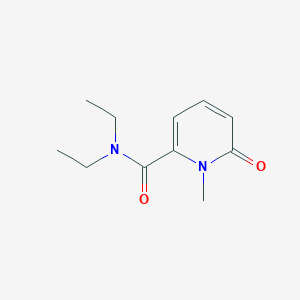
![3-[(Methoxyimino)methyl]benzoic acid](/img/structure/B14584267.png)
![1-[(3-Aminopropyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14584268.png)
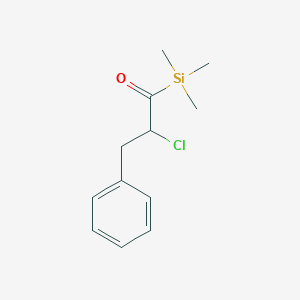
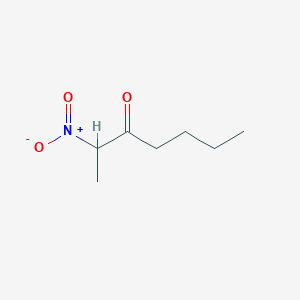
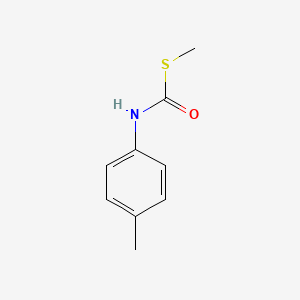

![N-[2,2-Bis(hexyloxy)ethyl]-2-bromo-N-(2,6-dimethylphenyl)acetamide](/img/structure/B14584290.png)

![Dibutyl(methyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14584298.png)

